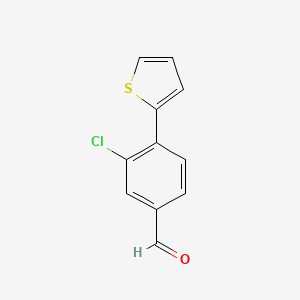
3-Chloro-4-(thiophen-2-yl)benzaldehyde
Overview
Description
3-Chloro-4-(thiophen-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H7ClOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, including 3-Chloro-4-(thiophen-2-yl)benzaldehyde, are synthesized through various methods. One such method involves the diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(thiophen-2-yl)benzaldehyde consists of a benzaldehyde group attached to a thiophene ring via a chlorine atom . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Physical And Chemical Properties Analysis
3-Chloro-4-(thiophen-2-yl)benzaldehyde has a predicted boiling point of 331.1±32.0 °C and a predicted density of 1.327±0.06 g/cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Chloro-4-(thiophen-2-yl)benzaldehyde is utilized in the synthesis of various heterocyclic compounds. For example, it is involved in the preparation of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, showcasing its utility in developing diverse organic compounds with potential applications in various fields (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Photophysical Properties and Luminescence
Research has explored its role in forming compounds that exhibit aggregation-induced emission (AIE). This feature is significant in developing new materials for optoelectronic applications. For instance, condensation with 1,3-indandione produces luminophors with red photoluminescence, indicating potential uses in light-emitting devices (Guo, Gao, Cheng, Shao, Lu, & Wang, 2015).
Antimicrobial Activity
3-Chloro-4-(thiophen-2-yl)benzaldehyde derivatives have been synthesized and evaluated for antimicrobial properties. The compounds display notable antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Chemical Synthesis and Characterization
This compound is also essential in the synthesis and characterization of other organic compounds. For instance, it's involved in the preparation of hydroxy pyrazolines, which are characterized for their structural properties, indicating its broad utility in organic synthesis and chemical analysis (Parveen, Iqbal, & Azam, 2008).
Development of Sensory Materials
Studies show its use in creating sensitive and selective sensors, such as a Cu2+ sensor based on a conjugated copper-complex. This demonstrates its potential in environmental monitoring and detection of heavy metal pollutants (Rahman, Alamry, Saleh, & Asiri, 2016).
Future Directions
Thiophene and its derivatives, including 3-Chloro-4-(thiophen-2-yl)benzaldehyde, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-chloro-4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGDYNBCPKEZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(thiophen-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



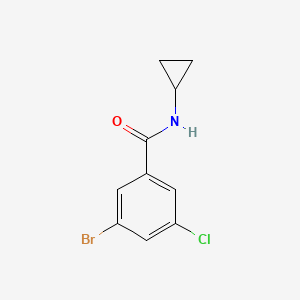
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)
amine](/img/structure/B1411814.png)
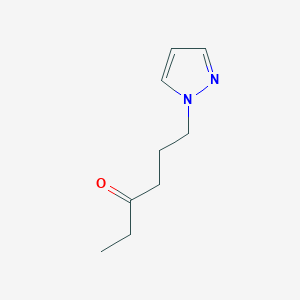



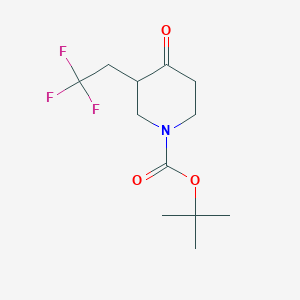
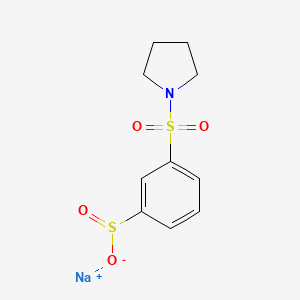

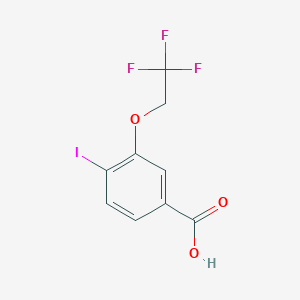
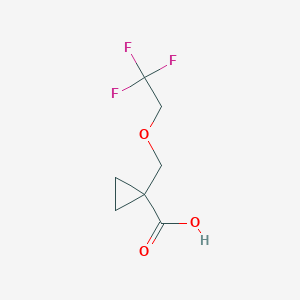

![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)